Enzymatic PDK1 Inhibitory Potency: IC50 Value Relative to Comparator A30a from US8664236 Patent Series
The target compound is identified as Example A30a in US8664236 and exhibits an enzymatic PDK1 IC50 of 190 nM in a recombinant His6-PDK1(Δ1-...) flashplate assay [1]. The closest disclosed comparator within the same patent, Example A24 (BDBM117044), achieves an IC50 of 69 nM under identical assay conditions, representing ~2.75-fold greater potency [2]. This quantitative difference demonstrates that the methoxypyrimidine N-substitution of A30a does not provide superior potency relative to the optimal substituent in A24, but the 190 nM value defines its precise potency tier within the series for selection purposes.
| Evidence Dimension | Enzymatic PDK1 inhibition (IC50) |
|---|---|
| Target Compound Data | 190 nM (Example A30a, 4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinazoline) |
| Comparator Or Baseline | 69 nM (Example A24, US8664236; different piperazine N-substituent) |
| Quantified Difference | Target compound is 2.75-fold less potent than A24 under identical conditions |
| Conditions | Recombinant His6-PDK1(Δ1-...) enzymatic assay, 384-well flashplate format, 33P-ATP detection, temperature 2°C, pH 8.0 |
Why This Matters
Knowing the exact IC50 relative to the series frontrunner allows a procurement decision that balances target engagement potency against other selection criteria (e.g., selectivity, solubility) unique to the methoxypyrimidine substituent.
- [1] BindingDB entry BDBM117051, IC50 190 nM, US Patent US8664236 (Example A30a), PDK1 enzymatic flashplate assay, entry date 2014-08-26. View Source
- [2] BindingDB entry BDBM117044, IC50 69 nM, US Patent US8664236 (Example A24), PDK1 enzymatic flashplate assay. View Source
